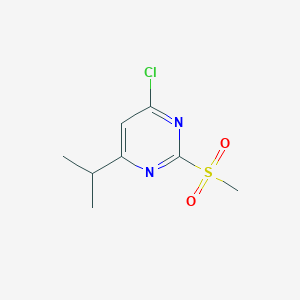
4-Chloro-6-isopropyl-2-(methylsulfonyl)pyrimidine
Overview
Description
4-Chloro-6-isopropyl-2-(methylsulfonyl)pyrimidine, also known as CIPM, is a synthetic compound that has been widely studied for its potential applications in scientific research. CIPM is a heterocyclic organic compound that consists of a pyrimidine ring with a chlorine atom, an isopropyl group, and a methylsulfonyl group attached. It has been used in a variety of laboratory experiments due to its unique properties and ability to react with other compounds.
Scientific Research Applications
4-Chloro-6-isopropyl-2-(methylsulfonyl)pyrimidine has been used in numerous scientific research applications. It has been used as a reagent in organic synthesis reactions, as a catalyst in the synthesis of other compounds, and as a precursor in the production of pharmaceuticals. 4-Chloro-6-isopropyl-2-(methylsulfonyl)pyrimidine has also been used in the synthesis of peptides, in the production of polymers, and in the study of the structure and properties of organic compounds.
Mechanism Of Action
4-Chloro-6-isopropyl-2-(methylsulfonyl)pyrimidine is a versatile compound that can act as a nucleophile, an electrophile, and a Lewis acid. Its nucleophilic character allows it to react with other compounds, while its electrophilic character allows it to act as a catalyst in a variety of organic synthesis reactions. Its Lewis acid character allows it to act as a proton acceptor in the formation of hydrogen bonds.
Biochemical and Physiological Effects
4-Chloro-6-isopropyl-2-(methylsulfonyl)pyrimidine has been studied for its potential effects on biochemical and physiological processes. It has been found to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. 4-Chloro-6-isopropyl-2-(methylsulfonyl)pyrimidine has also been found to have antioxidant and anti-inflammatory properties, as well as potential antitumor activity.
Advantages And Limitations For Lab Experiments
4-Chloro-6-isopropyl-2-(methylsulfonyl)pyrimidine has several advantages for use in laboratory experiments. It is easy to synthesize, stable in aqueous solutions, and has a low toxicity. It is also relatively inexpensive and has a wide range of applications. However, 4-Chloro-6-isopropyl-2-(methylsulfonyl)pyrimidine is not soluble in organic solvents, which can limit its use in certain experiments.
Future Directions
Due to its unique properties, 4-Chloro-6-isopropyl-2-(methylsulfonyl)pyrimidine has potential for use in a variety of future applications. It could be used in the development of new drugs, as a catalyst in organic synthesis reactions, and as a precursor in the production of polymers. 4-Chloro-6-isopropyl-2-(methylsulfonyl)pyrimidine could also be used in the study of biochemical and physiological processes, and in the development of new materials. Additionally, 4-Chloro-6-isopropyl-2-(methylsulfonyl)pyrimidine could be used in the development of new catalysts for organic synthesis reactions, and in the production of new pharmaceuticals.
properties
IUPAC Name |
4-chloro-2-methylsulfonyl-6-propan-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2S/c1-5(2)6-4-7(9)11-8(10-6)14(3,12)13/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTGIZDGGKTTST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC(=N1)S(=O)(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-isopropyl-2-(methylsulfonyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



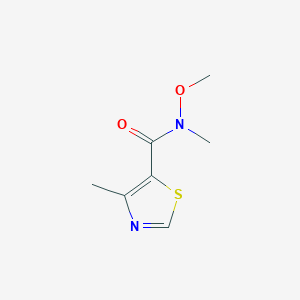
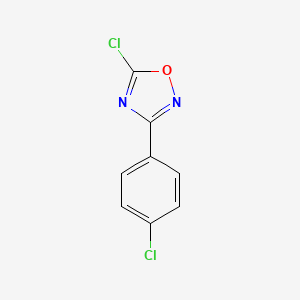





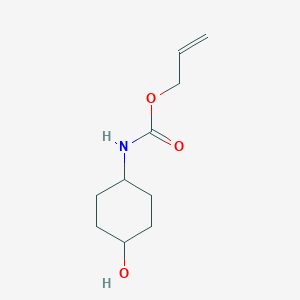


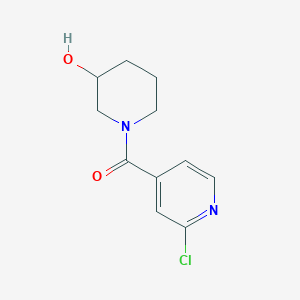

![1-[(Butylcarbamoyl)methyl]piperidine-3-carboxylic acid](/img/structure/B1465408.png)
![8-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde](/img/structure/B1465409.png)